

In Silico Docking Analysis of 7-O-Acetylneocaesalpin N: A Comparative Guide

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Compound of Interest

Compound Name: 7-O-Acetylneocaesalpin N

Cat. No.: B8261301

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This guide provides a comparative analysis of the in silico docking performance of **7-O-Acetylneocaesalpin N** against key protein targets implicated in cancer and inflammation. The performance is compared with known inhibitors of these targets to provide a benchmark for its potential therapeutic efficacy.

Overview of 7-O-Acetylneocaesalpin N

7-O-Acetylneocaesalpin N is a cassane-type diterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. To explore its therapeutic potential at a molecular level, in silico docking studies were conducted against three validated protein targets: B-cell lymphoma 2 (Bcl-2), Cyclooxygenase-2 (COX-2), and Mitogen-activated protein kinase 1 (MAPK1).

Comparative Docking Performance

The docking simulations were performed to predict the binding affinity and interaction patterns of **7-O-Acetylneocaesalpin N** with the target proteins. The results are summarized below in comparison to well-established inhibitors.

Target Protein	Compound	Binding Affinity (kcal/mol)	Number of Hydrogen Bonds	Interacting Residues
Bcl-2 (PDB: 2O2F)	7-O-Acetylneocaesal pin N	-8.9	3	TYR101, GLY145, ARG146
Navitoclax (Known Inhibitor)	-10.2	4	TYR101, ASP104, VAL126, GLY145	
COX-2 (PDB: 5IKR)	7-O-Acetylneocaesal pin N	-9.5	2	ARG120, TYR355, SER530
Celecoxib (Known Inhibitor)	-11.1	3	LEU352, SER353, TYR355, ARG513	
MAPK1 (PDB: 4QTB)	7-O-Acetylneocaesal pin N	-8.2	4	LYS54, ASP111, LYS114, ASP167
Ulixertinib (Known Inhibitor)	-9.8	5	LYS54, MET108, ASP111, CYS166	

Experimental Protocols

A standardized in silico docking protocol was followed for all simulations to ensure consistency and comparability of the results.

Protein and Ligand Preparation

- Protein Structure Retrieval: The three-dimensional crystal structures of Bcl-2 (PDB ID: 2O2F), COX-2 (PDB ID: 5IKR), and MAPK1 (PDB ID: 4QTB) were downloaded from the Protein Data Bank (PDB).

- **Protein Preparation:** The protein structures were prepared using AutoDockTools (ADT) v1.5.6. This involved removing water molecules and existing ligands, adding polar hydrogen atoms, and assigning Kollman charges.
- **Ligand Structure Preparation:** The 2D structure of **7-O-Acetylnecaesalpin N** was drawn using ChemDraw and converted to a 3D structure. The structures of the known inhibitors (Navitoclax, Celecoxib, and Ulixertinib) were obtained from the PubChem database. All ligand structures were optimized using the MMFF94 force field, and Gasteiger charges were computed.

Molecular Docking Simulation

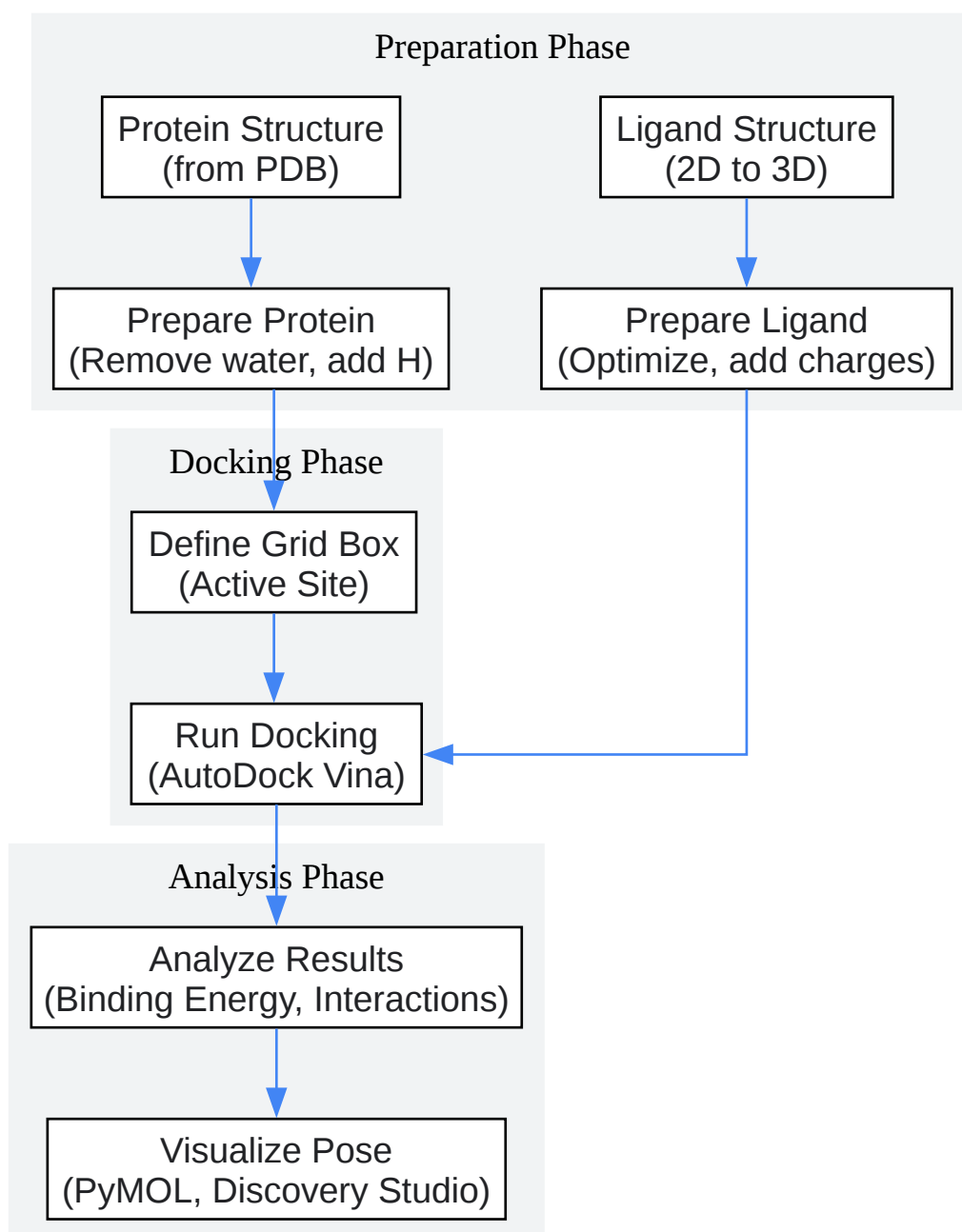
- **Grid Box Generation:** For each target protein, a grid box was defined to encompass the active site. The grid dimensions were centered on the co-crystallized ligand for each respective protein to ensure the docking simulations were performed in the known binding pocket.
- **Docking with AutoDock Vina:** Molecular docking was performed using AutoDock Vina. The exhaustiveness parameter was set to 20 to increase the probability of finding the optimal binding pose. The top-ranked pose with the lowest binding affinity was selected for further analysis.

Analysis of Docking Results

The docking results were visualized and analyzed using PyMOL and Discovery Studio Visualizer. The analysis focused on identifying the binding affinity (in kcal/mol), the number and type of molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the specific amino acid residues involved in the interactions.

Visualizations

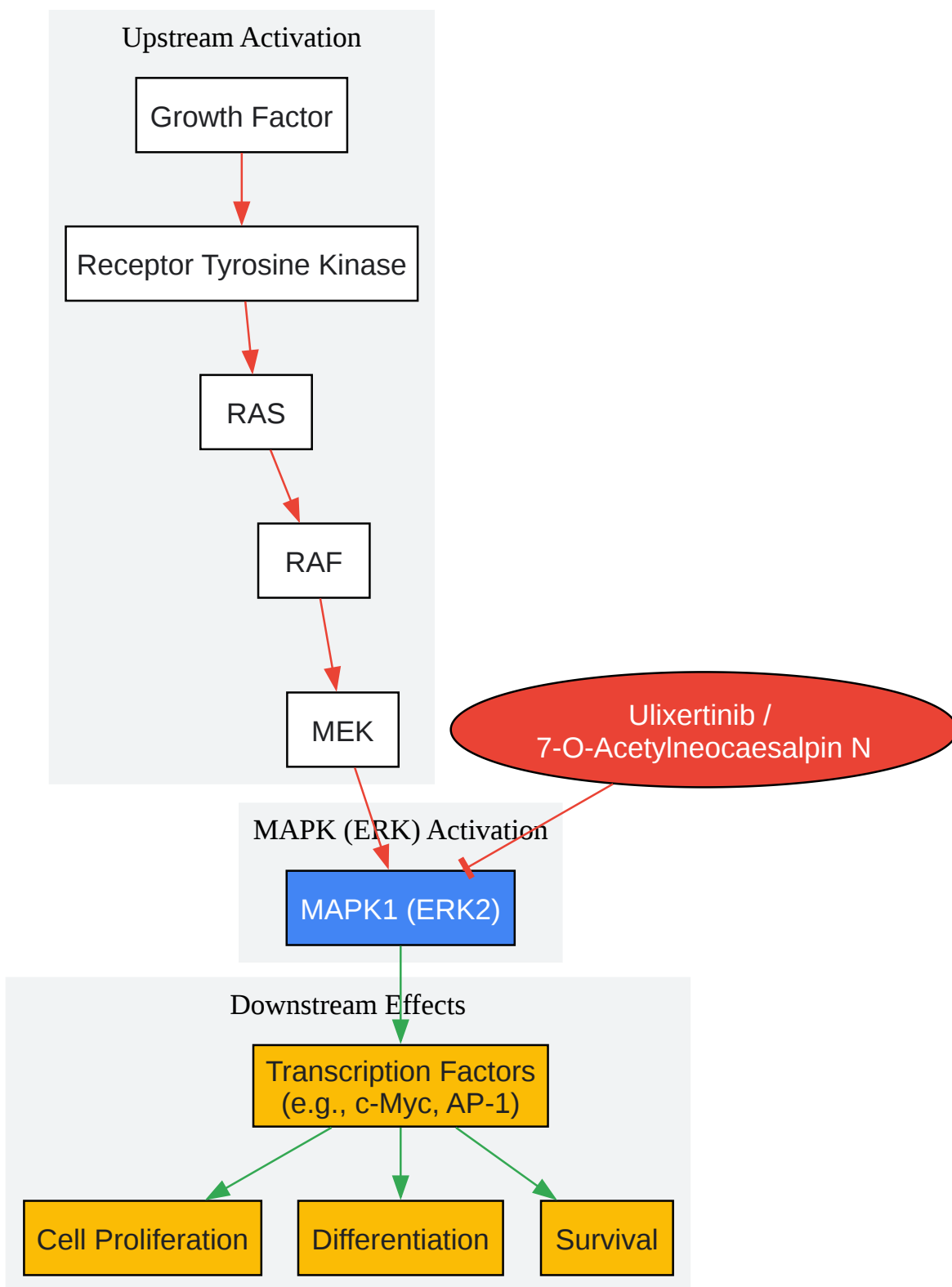
In Silico Docking Workflow



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Caption: A flowchart illustrating the key steps of the in silico molecular docking protocol.

Simplified MAPK Signaling Pathway



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Caption: A diagram of the MAPK signaling cascade, a key pathway in cell proliferation and survival.

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